

Technical Guide: Crystal Structure Elucidation of Methyl Quinoline-4-carboximidate Hydrochloride

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Compound of Interest

Compound Name:	<i>Methyl quinoline-4-carboximidate hydrochloride</i>
CAS No.:	1196146-32-3
Cat. No.:	B8005762

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Abstract

This technical guide outlines the comprehensive protocol for the synthesis, crystallization, and X-ray structural analysis of **methyl quinoline-4-carboximidate hydrochloride**. As a reactive Pinner salt intermediate, this compound presents unique challenges in stability and hygroscopicity that require specialized handling during crystallographic characterization. This document serves as a standard operating procedure (SOP) for researchers aiming to define the precise tautomeric state, protonation site, and supramolecular hydrogen-bonding network of this critical heterocyclic building block.

Introduction & Chemical Context

Methyl quinoline-4-carboximidate hydrochloride is a pivotal electrophilic intermediate synthesized via the Pinner reaction. It serves as a precursor for 4-substituted quinolines, including amidines and heterocycles relevant to antimalarial and antiviral drug discovery.

Unlike stable esters, imidate salts are moisture-sensitive, prone to hydrolysis into the corresponding ester (methyl quinoline-4-carboxylate) or amide. Consequently, crystal structure

analysis is not merely conformational; it is a validation of synthetic integrity.

Critical Structural Objectives:

- Protonation Site: Determine if the proton resides on the quinoline nitrogen (), the imidate nitrogen (), or both (dihydrochloride).
- Configurational Isomerism: Confirm the geometry across the imidate bond.
- Solid-State Stability: Map the hydrogen-bonding network involving the chloride counter-ion, which dictates the salt's shelf-stability.

Experimental Workflow: Synthesis to Diffraction

The following workflow integrates anhydrous synthesis with crystal engineering to ensure the isolation of the target imidate rather than its hydrolysis products.

Synthesis (Pinner Protocol)

- Precursor: Quinoline-4-carbonitrile.
- Reagents: Anhydrous Methanol (MeOH), dry HCl gas (or acetyl chloride/MeOH generator).
- Conditions:
to Room Temperature, strictly anhydrous.

Reaction Scheme:

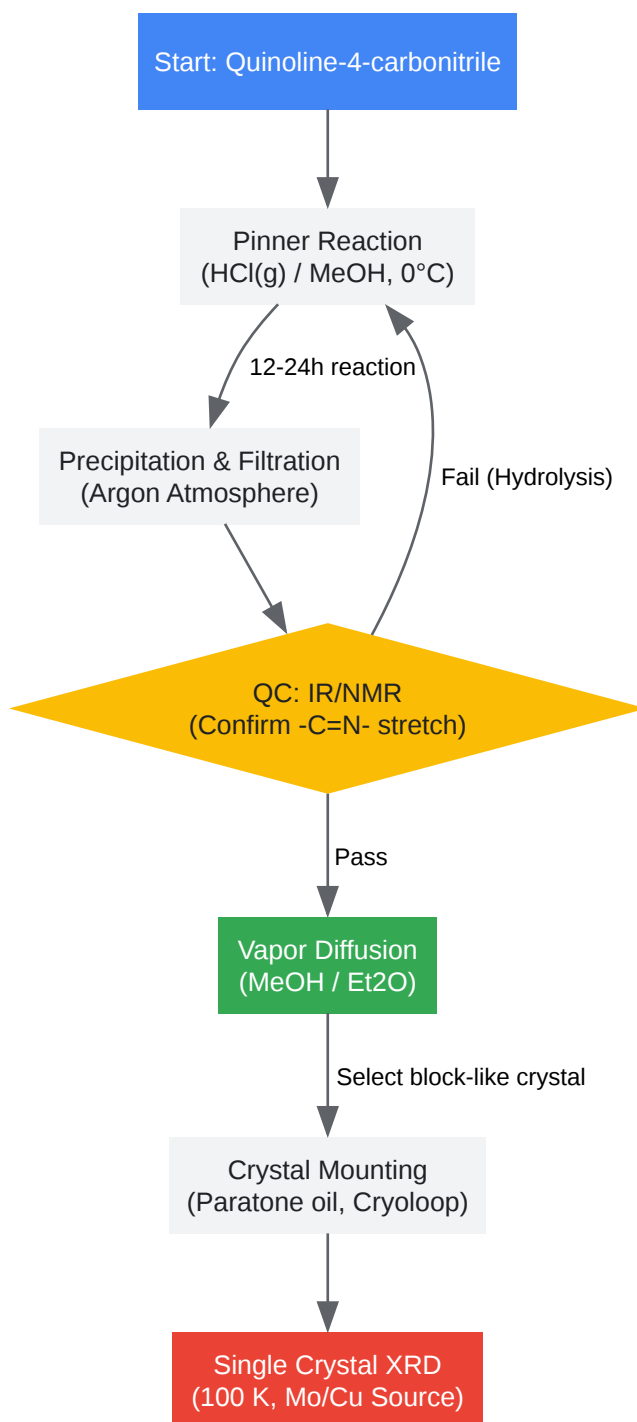
Crystallization Strategy

Standard recrystallization often fails due to hydrolysis. We employ a vapor diffusion method under an inert atmosphere.

- Solvent: Anhydrous Methanol (to dissolve the salt).
- Anti-solvent: Anhydrous Diethyl Ether (to induce nucleation).
- Apparatus: A nested vial system inside a desiccator containing

Workflow Diagram

The following diagram details the critical path from synthesis to data collection, emphasizing checkpoints for moisture control.



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Caption: Optimized workflow for isolating moisture-sensitive imidate salts for X-ray diffraction.

Data Collection & Structural Refinement

Once a suitable crystal (approx.

mm) is mounted, data collection must proceed at low temperature (

K) to reduce thermal motion and prevent in-situ degradation.

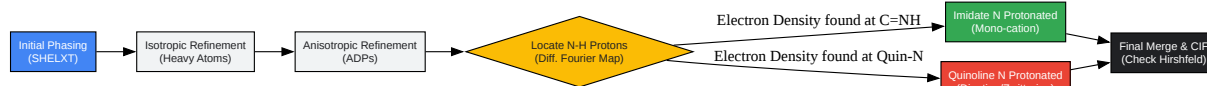
Data Reduction Parameters

Parameter	Setting/Requirement	Reason
Temperature	100 K (Liquid stream)	Freezes lattice solvent; reduces thermal ellipsoids.
Resolution	Å or better	Essential for resolving H-atom positions on Nitrogens.
Completeness		Ensures accurate space group determination.
Redundancy		Improves signal-to-noise for weak high-angle reflections.

Refinement Logic (SHELXL)

The refinement of salts requires careful treatment of hydrogen atoms, particularly those involved in charge-assisted hydrogen bonds.

- Heavy Atoms: Locate Cl, O, N, C using Direct Methods (SHELXT) or Dual Space methods.
- Anisotropic Displacement: Refine all non-hydrogen atoms anisotropically.
- Proton Assignment (Critical):
 - Locate H-atoms on Nitrogen via Difference Fourier Maps ().
 - Do not constrain these H-atoms geometrically initially; refine coordinates freely to confirm the protonation site (Imidate N vs. Quinoline N).
 - If unstable, apply soft restraints (DFIX) based on neutron diffraction averages (Å).



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Caption: Decision tree for assigning protonation states during structure refinement.

Structural Analysis & Discussion

Upon solving the structure, the analysis focuses on the specific features of the imidate functionality.

Molecular Conformation

- Planarity: The quinoline ring is expected to be planar. The key torsion angle is τ , which determines if the imidate group lies in the plane of the aromatic system (conjugation) or twists out of plane (steric hindrance with H5).
- Bond Lengths:
 - (Imidate): Expected 1.35 \AA (double bond character).
 - (Methoxy): Expected 1.42 \AA (single bond character).
 - Note: If τ is elongated (1.45 \AA) and τ is shortened, consider amide hydrolysis contamination.

Hydrogen Bonding Network

In imidate hydrochlorides, the Chloride anion (

) typically acts as a multi-point acceptor, bridging the cation into infinite chains or dimers.

- Primary Interaction:

. This is a strong, charge-assisted hydrogen bond (

Å).

- Secondary Interaction:

or

.

- Packing: Look for

stacking between inverted quinoline rings, typically with a centroid-centroid distance of

Å.

Tautomerism Check

The structure must distinguish between the Imidate Salt and the Amide tautomer.

- Imidate:

- Amide:

(if rearrangement occurred).

- Differentiation: The presence of the methyl group on the Oxygen (verified by electron density peak height and bond geometry) confirms the O-methyl imidate structure.

References

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